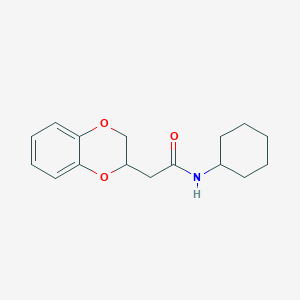![molecular formula C19H33N3OS B4079607 N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4079607.png)
N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as AETU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AETU is a thiourea derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of AETU is not fully understood. However, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in various signaling pathways. AETU has also been shown to inhibit the replication of viruses, including HIV-1, by inhibiting the activity of reverse transcriptase.
Biochemical and Physiological Effects:
AETU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in various signaling pathways. AETU has also been shown to inhibit the replication of viruses, including HIV-1, by inhibiting the activity of reverse transcriptase. In addition, AETU has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
AETU has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential applications in various fields. Another advantage is that it has been shown to have antiviral and anticancer properties. However, one of the limitations is that the synthesis of AETU is a complex process that requires expertise and precision. Another limitation is that the mechanism of action of AETU is not fully understood.
Orientations Futures
There are several future directions for the study of AETU. One direction is to further study its mechanism of action and its potential applications in drug discovery. Another direction is to investigate its potential use as a ligand for the synthesis of metal complexes. In addition, further studies are needed to explore its potential applications in catalysis and materials science.
Conclusion:
In conclusion, AETU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AETU has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. While AETU has several advantages and limitations for lab experiments, its potential applications in drug discovery, materials science, and catalysis warrant further investigation.
Applications De Recherche Scientifique
AETU has been studied for its potential applications in various fields, including drug discovery, materials science, and catalysis. In drug discovery, AETU has been shown to have antiviral and anticancer properties. It has also been studied as a potential inhibitor of protein tyrosine phosphatases, which are involved in various diseases. In materials science, AETU has been used as a ligand for the synthesis of metal complexes. In catalysis, AETU has been used as a catalyst for various reactions.
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(2-morpholin-4-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3OS/c1-14(19-11-15-8-16(12-19)10-17(9-15)13-19)21-18(24)20-2-3-22-4-6-23-7-5-22/h14-17H,2-13H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFOWMZNQZGALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4079525.png)
![5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4079532.png)
![5-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4079539.png)
![7-(2-pyridinyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B4079558.png)
![methyl 2-(4-{[(4-butylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B4079562.png)
![N-(4-methylphenyl)-N'-[(3R*,4R*)-4-piperidin-1-yltetrahydrofuran-3-yl]malonamide](/img/structure/B4079568.png)
![N-[1-(1-adamantyl)ethyl]-4-(4-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4079569.png)

![(1R,9aR)-1-({[(6-chloropyridin-3-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4079580.png)
![7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4079593.png)
![ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4079598.png)
![6-amino-3-tert-butyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079599.png)

![N-(2-chloro-4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4079613.png)